3-(Diethylcarbamoyl)benzoic acid
CAS No.: 72236-23-8
Cat. No.: VC20881664
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72236-23-8 |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 3-(diethylcarbamoyl)benzoic acid |
Standard InChI | InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Standard InChI Key | PXXLQQDIFVPNMP-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O |
Canonical SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-(Diethylcarbamoyl)benzoic acid possesses distinct molecular characteristics that define its chemical behavior and analytical profile. The compound features a benzoic acid core with a diethylcarbamoyl substituent at the meta position, creating a molecule with both acidic and amide functional groups.
Table 1: Fundamental Chemical Properties of 3-(Diethylcarbamoyl)benzoic acid
Property | Value |
---|---|
Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
CAS Number | 72236-23-8 |
IUPAC Name | 3-(diethylcarbamoyl)benzoic acid |
Creation Date in PubChem | 2005-08-08 |
Modification Date in PubChem | 2025-02-22 |
Data derived from PubChem database information
Structural Identifiers
The precise identification of 3-(Diethylcarbamoyl)benzoic acid is facilitated through various computational descriptors that are essential for database entries, reference standards, and analytical method development.
Table 2: Structural Identifiers for 3-(Diethylcarbamoyl)benzoic acid
Identifier Type | Value |
---|---|
InChI | InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChIKey | PXXLQQDIFVPNMP-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O |
Data derived from PubChem database information
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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3-(diethylcarbamoyl)benzoic acid
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3-((Diethylamino)carbonyl)benzoic acid
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DEET omega-Carboxylic Acid
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DCBA
Analytical Methods and Detection
Sample Preparation and Analysis
The Centers for Disease Control and Prevention has developed sophisticated methods for the detection and quantification of 3-(Diethylcarbamoyl)benzoic acid in biological matrices. These methods typically involve a multi-step process designed to isolate and concentrate the target analyte from complex sample matrices.
The CDC methodology employs online solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) for separation, followed by positive atmospheric pressure chemical ionization tandem mass spectrometry (+APCI MS/MS) for detection . The analytical procedure includes:
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Urine sample preparation using specific buffer solutions (0.2M Potassium Phosphate Buffer, pH 6.8)
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Online solid phase extraction
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HPLC separation with specific mobile phases:
Mass Spectrometric Parameters
Mass spectrometric detection of 3-(Diethylcarbamoyl)benzoic acid utilizes specific ion transitions that allow for both quantification and confirmation of the compound's identity.
Table 3: Mass Spectrometric Parameters for 3-(Diethylcarbamoyl)benzoic acid Analysis
Function | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
---|---|---|---|
Quantitation Ion | 222.113 | 149.024 | 19 |
Confirmation Ion | 222.113 | 121.029 | 27 |
Data derived from CDC analytical method documentation
Isotopically Labeled Standards
For accurate quantification, isotopically labeled standards of 3-(Diethylcarbamoyl)benzoic acid are employed in analytical procedures. The deuterated form (D10) of the compound, in which ten hydrogen atoms are replaced with deuterium atoms, serves as an internal standard for quantitative analysis .
The deuterated compound has the molecular formula C12H5D10NO3 and a molecular weight of 231.31 g/mol . This compound maintains the same chemical behavior as the unlabeled analyte while being distinguishable by mass spectrometry, making it an ideal internal standard.
Product Characteristic | Specification |
---|---|
Chemical Purity | 97% |
Concentration | 100 μg/mL |
Matrix | Acetonitrile |
Storage Requirements | Refrigerated (-5°C to 5°C), protected from light |
Primary Application | Environmental Analysis |
Package Size | 1.2 mL |
Price (Unlabeled Standard) | $155 USD |
Data derived from commercial supplier information
Deuterated Standard
The deuterated form (D10) of 3-(Diethylcarbamoyl)benzoic acid is also commercially available with the following properties:
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Molecular Formula: C12H5D10NO3
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Molecular Weight: 231.31 g/mol
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SMILES: [2H]C([2H])([2H])C([2H])([2H])N(C(=O)c1cccc(c1)C(=O)O)C([2H])([2H])C([2H])([2H])[2H]
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IUPAC: 3-[bis(1,1,2,2,2-pentadeuterioethyl)carbamoyl]benzoic acid
Applications in Research and Monitoring
Biomonitoring Applications
3-(Diethylcarbamoyl)benzoic acid serves as an important biomarker in population-based studies examining human exposure to DEET. The CDC has included this compound in its National Health and Nutrition Examination Survey (NHANES) to assess DEET exposure in the general population . The compound is measured in urine samples alongside other DEET metabolites to provide a comprehensive picture of exposure patterns.
Environmental Analysis
Reference standards of 3-(Diethylcarbamoyl)benzoic acid are marketed specifically for environmental testing applications . These standards support various environmental monitoring programs aimed at detecting DEET and its metabolites in environmental samples such as water, soil, and biota.
Metabolic Pathway Studies
As a metabolite of DEET, 3-(Diethylcarbamoyl)benzoic acid plays a crucial role in studies investigating the metabolic pathways of DEET in humans and other organisms. Understanding the formation of this metabolite helps researchers elucidate the biotransformation processes of DEET and assess its potential biological effects.
Related Compounds in DEET Metabolism
Parent Compound
The parent compound, N,N-diethyl-3-methylbenzamide (DEET), undergoes metabolism in the human body to form several metabolites, including 3-(Diethylcarbamoyl)benzoic acid. The metabolic transformation involves oxidation of the methyl group to form intermediate compounds and ultimately the carboxylic acid derivative .
Other Metabolites
In addition to 3-(Diethylcarbamoyl)benzoic acid, other significant metabolites in the DEET metabolic pathway include:
These compounds are often analyzed together in metabolite profiling studies to provide a comprehensive assessment of DEET exposure and metabolism.
Analytical Challenges and Quality Control
Matrix Effects
The detection of 3-(Diethylcarbamoyl)benzoic acid in biological samples can be complicated by matrix effects that may interfere with accurate quantification. Analytical methods must incorporate measures to address these challenges, including appropriate sample preparation procedures and chromatographic separation techniques.
Quality Assurance Procedures
To ensure reliable results, analytical methods for 3-(Diethylcarbamoyl)benzoic acid typically incorporate comprehensive quality control measures, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume